molecular formula C28H20N2Na2O8S2 B12371877 Disodium;5-methyl-2-[[4-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate

Disodium;5-methyl-2-[[4-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate

Cat. No.: B12371877
M. Wt: 622.6 g/mol
InChI Key: FPAYXBWMYIMERV-UHFFFAOYSA-L
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Description

Disodium;5-methyl-2-[[4-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate is a synthetic organic compound known for its vibrant color properties. It is commonly referred to as Acid Violet 34 and is used extensively in the dye industry. The compound has a molecular formula of C28H20N2O8S2.2Na and a molecular weight of 622.59 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium;5-methyl-2-[[4-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate involves multiple steps. The process typically starts with the sulfonation of aniline derivatives, followed by coupling reactions with anthraquinone derivatives. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical reactors where the reactions are carried out under stringent conditions to maximize yield and purity. The process includes steps such as sulfonation, coupling, and purification through crystallization or filtration .

Chemical Reactions Analysis

Types of Reactions

Disodium;5-methyl-2-[[4-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can produce amines .

Scientific Research Applications

Disodium;5-methyl-2-[[4-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Disodium;5-methyl-2-[[4-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate involves its interaction with various molecular targets. The compound binds to specific sites on proteins and nucleic acids, altering their structure and function. This interaction can lead to changes in cellular processes, making it useful in biological staining and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Disodium;5-methyl-2-[[4-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate is unique due to its specific combination of functional groups, which impart distinct color properties and reactivity. This makes it particularly valuable in applications requiring precise colorimetric properties .

Properties

Molecular Formula

C28H20N2Na2O8S2

Molecular Weight

622.6 g/mol

IUPAC Name

disodium;5-methyl-2-[[4-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate

InChI

InChI=1S/C28H22N2O8S2.2Na/c1-15-7-9-19(23(13-15)39(33,34)35)29-21-11-12-22(30-20-10-8-16(2)14-24(20)40(36,37)38)26-25(21)27(31)17-5-3-4-6-18(17)28(26)32;;/h3-14,29-30H,1-2H3,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2

InChI Key

FPAYXBWMYIMERV-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4)C)S(=O)(=O)[O-])C(=O)C5=CC=CC=C5C3=O)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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